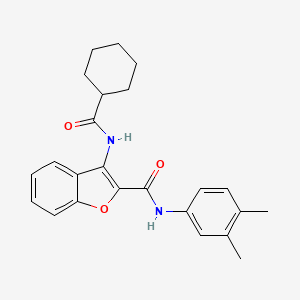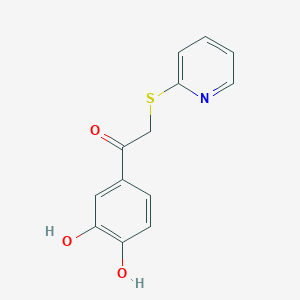
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Research in the field of organic synthesis often focuses on developing novel compounds with potential therapeutic effects. For example, the synthesis of thiazolopyrimidine derivatives has been explored for their anti-inflammatory and antimicrobial activities. Thiazolopyrimidines, a class of compounds that might share structural similarities with the compound , have been synthesized and evaluated for various biological activities (Tozkoparan et al., 1999), (Gein et al., 2015). These studies highlight the potential of such compounds in addressing health-related issues by inhibiting pathways that lead to inflammation or by acting against microbial pathogens.
Analytical and Biochemical Studies
The investigation of compounds like methylglyoxal, a reactive alpha-oxoaldehyde, provides insights into the biochemical implications of organic compounds on health. Methylglyoxal has been studied for its role in modifying proteins and forming advanced glycation end-products, which are linked to complications in diabetes and neurodegenerative diseases (Nemet et al., 2006). This area of research is crucial for understanding the molecular basis of diseases and developing targeted therapeutic strategies.
Chemical Synthesis Techniques
The development of efficient synthetic routes for complex molecules is a key aspect of chemical research. For instance, the use of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-tetrahydropyrimidine derivatives demonstrates innovative approaches to compound synthesis (Gein et al., 2018). Such methodologies can be instrumental in the synthesis of a wide range of compounds, including the one of interest, by providing efficient and scalable production techniques.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 2-amino-4-methyl-5-(o-tolyl)thiazole with ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, followed by the reaction with acetic anhydride and hydrolysis to obtain the final product.", "Starting Materials": [ "2-amino-4-methyl-5-(o-tolyl)thiazole", "ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate", "acetic anhydride", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methyl-5-(o-tolyl)thiazole with ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of triethylamine and DMF to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with acetic anhydride in the presence of pyridine to form the acetylated intermediate product.", "Step 3: Hydrolysis of the acetylated intermediate product with sodium hydroxide in water to obtain the final product, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
Número CAS |
1705255-86-2 |
Nombre del producto |
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Fórmula molecular |
C23H20N4O3S |
Peso molecular |
432.5 |
Nombre IUPAC |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14-8-6-7-11-17(14)21-26-15(2)19(31-21)13-24-20(28)18-12-25-23(30)27(22(18)29)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,30) |
Clave InChI |
LBRAUCPPTFBLSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide](/img/structure/B2681526.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2681527.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B2681528.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2681529.png)
![5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2681530.png)





![2-Amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2681541.png)
